molecular formula C22H25N3O2S B2609267 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627048-93-5

8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2609267
CAS No.: 627048-93-5
M. Wt: 395.52
InChI Key: WCKSOYKCCKAANI-UHFFFAOYSA-N
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Description

The compound 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a fused heterocyclic derivative characterized by:

  • A pyrimido[4,5-b]quinoline core with two fused six-membered rings.
  • Substituents:
    • 8,8-dimethyl groups on the tetrahydropyrimidine ring.
    • 5-phenyl and 2-propylsulfanyl moieties.
    • Two carbonyl groups at positions 4 and 4.

Properties

IUPAC Name

8,8-dimethyl-5-phenyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h5-9,16H,4,10-12H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKSOYKCCKAANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine and quinoline family of compounds. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S. Its structure includes a tetrahydropyrimidoquinoline core with substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds related to quinoline and pyrimidine structures exhibit a variety of pharmacological effects. The biological activities associated with 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:

  • Antibacterial Activity : Similar compounds have shown significant antibacterial effects against various strains of bacteria.
  • Antifungal Properties : The compound is hypothesized to possess antifungal activity based on structural analogs.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antibacterial Activity

Studies have shown that quinoline derivatives can inhibit bacterial growth. For example:

  • Case Study : A study on related quinazolinone derivatives indicated that they possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Compounds within the same chemical family have exhibited antifungal properties:

  • Research Finding : A review highlighted that certain pyrimidine derivatives demonstrate effective antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of similar compounds has been explored:

  • Case Study : Research on quinazolinone analogs revealed their effectiveness in inducing apoptosis in cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Quinazolinone DerivativeAntibacterial
Pyrimidine AnalogueAntifungal
TetrahydropyrimidineAnticancer

The mechanisms through which these compounds exert their biological effects can vary:

  • Inhibition of Enzymatic Pathways : Many quinoline derivatives act by inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Disruption of Membrane Integrity : Antifungal activities may involve compromising the integrity of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

5-(5-Methyl-2-thienyl) Derivative ()
  • Structure : 5-(5-methyl-2-thienyl) replaces the phenyl group.
  • Methyl substitution on the thienyl ring may enhance lipophilicity compared to the unsubstituted phenyl group in the target compound.
5-(2,4-Dichlorophenyl) Derivative ()
  • Structure : 5-(2,4-dichlorophenyl) with additional trione groups at positions 2, 4, and 5.
  • Key Data :
    • Melting point: 340°C (significantly higher than typical analogues due to enhanced intermolecular interactions from Cl substituents and trione groups).
    • IR peaks at 1705 cm⁻¹ (C=O stretching) and 1661 cm⁻¹ (conjugated carbonyl), similar to the target compound’s carbonyl signatures .
5-(4-Chlorophenyl) Derivative ()
  • Structure : Chlorine at the para position of the phenyl ring.
  • Spectral Data :
    • ^1H NMR: δ 6.65–6.89 (aromatic protons), distinct from the target compound’s phenyl resonance (δ ~7.18–7.30).
    • Higher electrophilicity due to electron-withdrawing Cl, which may influence reactivity in biological systems .

Substituent Variations at Position 2

2-[(3-Methylbutyl)sulfanyl] Derivative ()
  • Structure : A bulkier 3-methylbutylsulfanyl group replaces propylsulfanyl.
  • The longer alkyl chain could enhance membrane permeability compared to the target compound’s propyl group .
2-(Methylthio) Derivatives ()
  • Structure : Smaller methylthio group at position 2.
  • Synthesis : Produced via Scheme 26 (multicomponent reactions), differing from the target compound’s propylsulfanyl synthesis pathway.
  • Bioactivity : Methylthio analogues show moderate anticancer activity in vitro, suggesting that larger sulfur-based substituents (e.g., propylsulfanyl) may optimize potency .

Core Modifications and Additional Functional Groups

1,3,8,8-Tetramethyl Trione Derivative ()
  • Structure : Additional methyl groups at positions 1 and 3, with a third carbonyl at position 2.
  • Physical Properties: Higher melting point (340°C vs. ~105–250°C for other analogues) due to increased hydrogen bonding from trione groups. Crystal structure data () for a related solvate (C20H19N3O3·C3H7NO) reveals triclinic symmetry and Z=2, indicative of dense packing .
Pyrimido[4,5-b]quinoline-2,4,5-trione Derivatives ()
  • Structure : Replacement of the 6-carbonyl with a thione or thiol group.
  • Synthesis : Requires triethylamine-mediated cyclization, contrasting with the target compound’s Fe(DS)3-catalyzed ultrasound-assisted synthesis ().
  • Reactivity : Thione groups exhibit nucleophilic behavior, enabling further functionalization .

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